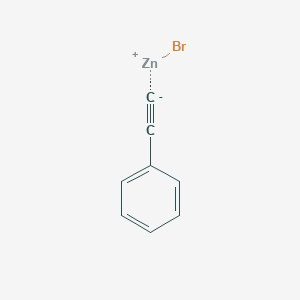
(3-(Trifluoromethyl)benzyl)zinc bromide, 0.50 M in THF
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(Trifluoromethyl)benzyl)zinc bromide, 0.50 M in THF (TFMBZB) is a chemical compound that has been used for a variety of scientific research applications. It is a white crystalline solid that is soluble in THF, ethanol, and other organic solvents. TFMBZB is a useful reagent for organic synthesis, and it can be used in a variety of reactions, such as Grignard reactions, Wittig reactions, and Michael additions. TFMBZB is also used in the synthesis of polymers, dyes, and pharmaceuticals, and it has been shown to have biochemical and physiological effects on cells and organisms.
科学的研究の応用
(3-(Trifluoromethyl)benzyl)zinc bromide, 0.50 M in THF has been used in a variety of scientific research applications. It has been used in the synthesis of polymers, dyes, and pharmaceuticals. (3-(Trifluoromethyl)benzyl)zinc bromide, 0.50 M in THF has also been used in the synthesis of organometallic compounds, such as Grignard reagents, Wittig reagents, and Michael additions. In addition, (3-(Trifluoromethyl)benzyl)zinc bromide, 0.50 M in THF has been used in the synthesis of fluorinated compounds, and it has been used in the synthesis of heterocyclic compounds.
作用機序
The mechanism of action of (3-(Trifluoromethyl)benzyl)zinc bromide, 0.50 M in THF is not well understood. However, it is believed that the reaction of trifluoromethylbenzene and zinc bromide in THF results in the formation of an intermediate complex that is then converted to the desired product. The reaction is believed to involve a nucleophilic substitution of the trifluoromethyl group on the benzene ring for the zinc bromide.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3-(Trifluoromethyl)benzyl)zinc bromide, 0.50 M in THF are not well understood. However, it has been shown to have an inhibitory effect on the growth of certain bacteria and fungi. In addition, (3-(Trifluoromethyl)benzyl)zinc bromide, 0.50 M in THF has been shown to have an inhibitory effect on the growth of certain cancer cells.
実験室実験の利点と制限
The advantages of using (3-(Trifluoromethyl)benzyl)zinc bromide, 0.50 M in THF in laboratory experiments include its low cost, its easy availability, its solubility in organic solvents, and its stability. Additionally, (3-(Trifluoromethyl)benzyl)zinc bromide, 0.50 M in THF is a useful reagent for organic synthesis, and it has been used in the synthesis of polymers, dyes, and pharmaceuticals. The main limitation of using (3-(Trifluoromethyl)benzyl)zinc bromide, 0.50 M in THF in laboratory experiments is its toxicity. (3-(Trifluoromethyl)benzyl)zinc bromide, 0.50 M in THF is a toxic compound and should be handled with care.
将来の方向性
There are several potential future directions for the use of (3-(Trifluoromethyl)benzyl)zinc bromide, 0.50 M in THF in scientific research. One potential future direction is the use of (3-(Trifluoromethyl)benzyl)zinc bromide, 0.50 M in THF in the synthesis of novel compounds, such as heterocyclic compounds and fluorinated compounds. Additionally, (3-(Trifluoromethyl)benzyl)zinc bromide, 0.50 M in THF could be used in the synthesis of new polymers and dyes. Additionally, (3-(Trifluoromethyl)benzyl)zinc bromide, 0.50 M in THF could be used to study the biochemical and physiological effects of the compound on cells and organisms. Finally, (3-(Trifluoromethyl)benzyl)zinc bromide, 0.50 M in THF could be used in the development of new pharmaceuticals.
合成法
(3-(Trifluoromethyl)benzyl)zinc bromide, 0.50 M in THF can be synthesized from the reaction of trifluoromethylbenzene and zinc bromide in tetrahydrofuran (THF) at room temperature. Trifluoromethylbenzene is reacted with zinc bromide in the presence of a base, such as sodium hydroxide or potassium hydroxide, in order to form the desired product. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, in order to minimize the formation of side products. The reaction is typically complete within 30 minutes, and the product can be isolated by filtration and recrystallized from THF.
特性
IUPAC Name |
bromozinc(1+);1-methanidyl-3-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3.BrH.Zn/c1-6-3-2-4-7(5-6)8(9,10)11;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQKRCIVAXWDII-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC(=CC=C1)C(F)(F)F.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Zinc, bromo[[3-(trifluoromethyl)phenyl]methyl]- | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


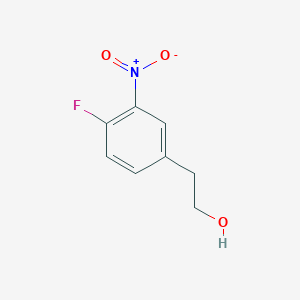
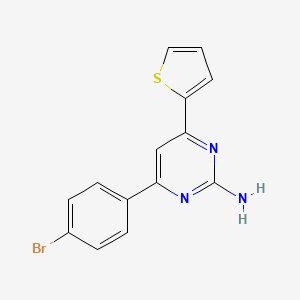

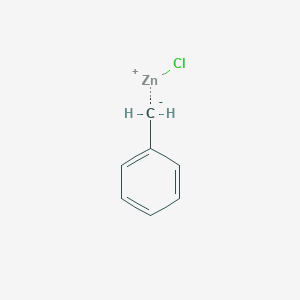
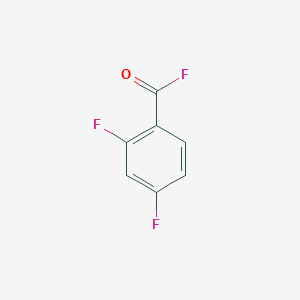
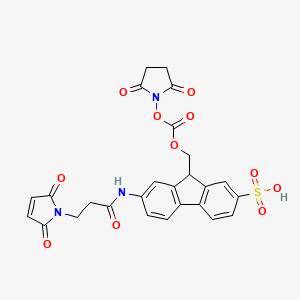

![(4S,4'S)-2,2'-(4,6-Dibenzofurandiyl)bis[4,5-dihydro-4-phenyloxazole], 98%](/img/structure/B6316860.png)
![7-Bromodispiro[2.0.24.13]heptane](/img/structure/B6316872.png)
![5-(Trimethylsilyl)benzo[d][1,3]dioxol-6-yl trifluoromethanesulfonate](/img/structure/B6316874.png)

![1,1-Dioxo-1H-benzo[b]thiophene-6-sulfonyl chloride, 95%](/img/structure/B6316892.png)
